molecular formula C22H26N2O4S B2950905 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 835890-68-1

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2950905
CAS No.: 835890-68-1
M. Wt: 414.52
InChI Key: DDOPLASNGQNFKE-UHFFFAOYSA-N
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Description

“N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide” is a chemical compound that likely belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be expected to include a benzothiazole ring system attached to a benzamide moiety via a nitrogen atom. The benzamide portion of the molecule would also be substituted with ethoxy groups at the 3, 4, and 5 positions .


Physical and Chemical Properties Analysis

Based on its structure, we can predict that this compound may have certain physical and chemical properties. For example, it is likely to have a relatively high molecular weight and may exhibit significant aromatic character due to the presence of the benzothiazole and benzamide ring systems .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system in which it acts. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

The study of benzothiazoles is an active area of research due to their wide range of biological activities. Future research could focus on synthesizing this compound and studying its properties and potential applications .

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-6-26-16-11-15(12-17(27-7-2)19(16)28-8-3)21(25)24-22-23-18-13(4)9-10-14(5)20(18)29-22/h9-12H,6-8H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOPLASNGQNFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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